molecular formula C18H19ClN4O2 B5599076 4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

Cat. No.: B5599076
M. Wt: 358.8 g/mol
InChI Key: BTQLAZJJGIULEA-DEDYPNTBSA-N
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Description

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a chloro-nitrobenzylidene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-benzylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).

Major Products Formed

    Oxidation: 4-benzyl-N-(4-amino-3-nitrobenzylidene)-1-piperazinamine.

    Reduction: this compound oxide.

    Substitution: 4-benzyl-N-(4-substituted-3-nitrobenzylidene)-1-piperazinamine.

Scientific Research Applications

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(4-chloro-3-nitrobenzylidene)-2-piperazinamine.
  • 4-benzyl-N-(4-chloro-3-nitrobenzylidene)-3-piperazinamine.
  • 4-benzyl-N-(4-chloro-3-nitrobenzylidene)-4-piperazinamine.

Uniqueness

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and nitro groups on the benzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-chloro-3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-17-7-6-16(12-18(17)23(24)25)13-20-22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLAZJJGIULEA-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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